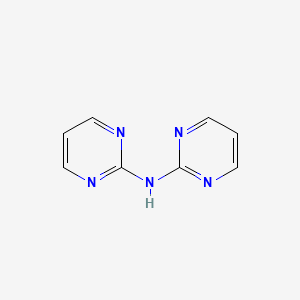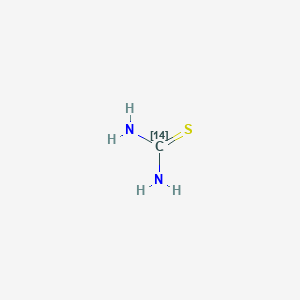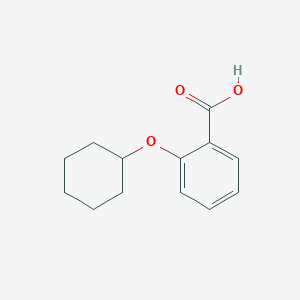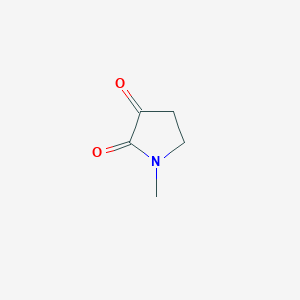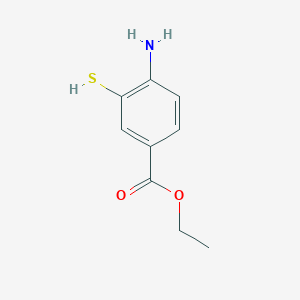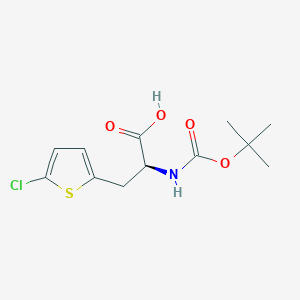
Boc-3-(5-chlorothien-2-yl)-L-alanine
Vue d'ensemble
Description
Boc-3-(5-chlorothien-2-yl)-L-alanine is a compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is a derivative of L-alanine, an amino acid that is involved in various biochemical processes in the body. This compound has been found to have promising properties that could be useful in the development of new drugs or therapies.
Mécanisme D'action
The mechanism of action of Boc-3-(5-chlorothien-2-yl)-L-alanine is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in the body. This could potentially lead to the suppression of abnormal cell growth or inflammation, which are associated with various diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boc-3-(5-chlorothien-2-yl)-L-alanine in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it may not be effective in all types of experiments or may have limited efficacy in certain disease models.
Orientations Futures
There are several potential future directions for research involving Boc-3-(5-chlorothien-2-yl)-L-alanine. One area of focus could be the development of more potent analogs or derivatives of this compound. Another area of interest could be the investigation of its potential applications in the treatment of other diseases or conditions. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.
Applications De Recherche Scientifique
Boc-3-(5-chlorothien-2-yl)-L-alanine has been the subject of various scientific studies, particularly in the field of medicinal chemistry. Researchers have investigated its potential applications in the development of drugs for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(2S)-3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISWLYIBVMABO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




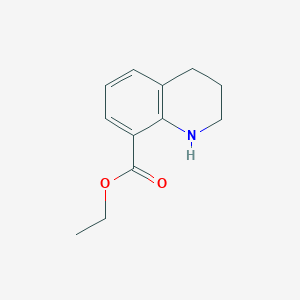
![[(6E,9S,10E,11Ar)-9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate](/img/structure/B1643085.png)
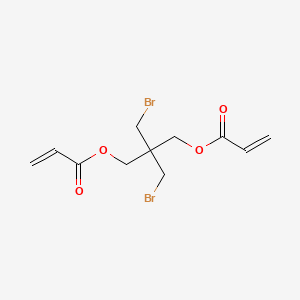
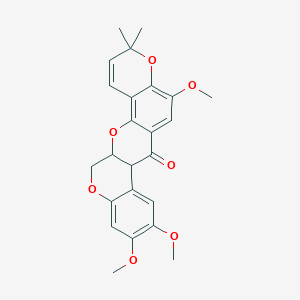
![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)
